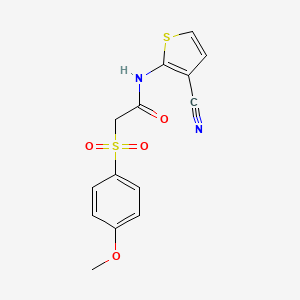
N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C14H12N2O4S2 and its molecular weight is 336.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, with the CAS number 941908-51-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O4S2, with a molecular weight of approximately 350.4 g/mol. The compound features a thiophene ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its unique chemical properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are of particular interest due to their potential in treating diseases linked to oxidative stress and inflammation .
- Antimicrobial Properties : Many thiophene derivatives have shown antimicrobial activities, making them candidates for further investigation in this area.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific structural components in enhancing biological activity. For example:
- Thiomethyl and Sulfonamide Groups : These groups are crucial for the binding affinity to biological targets.
- Substituents on the Phenyl Ring : Variations in substituents can significantly affect the potency and selectivity of the compound against specific targets.
Inhibition of Nrf2-Keap1 Interaction
A study focused on the inhibition of the Nrf2-Keap1 interaction demonstrated that modifications in the acyl group and phenylene ring positions could optimize potency. The study synthesized various derivatives based on initial findings, revealing that certain configurations led to enhanced inhibitory activity .
Antioxidant Potential
Research has indicated that compounds structurally similar to this compound exhibit significant antioxidant properties. These compounds can upregulate cellular defense mechanisms against oxidative stress by modulating enzyme transcription involved in detoxification processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-cyano-thiophen-2-yl)-1,3,4-thiadiazol | Cyano group addition | Antibacterial |
| N-(5-bromothiophen-2-yl)-1,3,4-oxadiazol | Oxadiazole and thiophene | Anticancer |
| N-(3-cyanothiophen-2-yl)-4-methoxyphenylsulfonamide | Sulfonamide functionality | Antimicrobial |
These comparisons illustrate how structural variations can lead to distinct biological profiles, emphasizing the need for further studies on this compound.
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-20-11-2-4-12(5-3-11)22(18,19)9-13(17)16-14-10(8-15)6-7-21-14/h2-7H,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIWQQHFQSFGQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CS2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














